molecular formula C14H12BrFN2O3S B4390177 5-[(4-Bromo-2-fluorophenyl)sulfamoyl]-2-methylbenzamide

5-[(4-Bromo-2-fluorophenyl)sulfamoyl]-2-methylbenzamide

Cat. No.: B4390177
M. Wt: 387.23 g/mol
InChI Key: KKVQNDQRSWKGCK-UHFFFAOYSA-N
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Description

5-[(4-Bromo-2-fluorophenyl)sulfamoyl]-2-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a sulfonyl group and a 4-bromo-2-fluorophenyl group, making it a valuable candidate for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromo-2-fluorophenyl)sulfamoyl]-2-methylbenzamide typically involves multiple steps, starting with the preparation of the 4-bromo-2-fluoroaniline precursor. This precursor undergoes sulfonylation with a suitable sulfonyl chloride reagent under basic conditions to form the sulfonamide intermediate. The final step involves the acylation of the sulfonamide intermediate with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Industrial production may also incorporate continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromo-2-fluorophenyl)sulfamoyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and amide functional groups.

    Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions due to the presence of the bromine atom.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.

    Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonyl and amide groups.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the phenyl ring with other aromatic systems.

Scientific Research Applications

5-[(4-Bromo-2-fluorophenyl)sulfamoyl]-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Bromo-2-fluorophenyl)sulfamoyl]-2-methylbenzamide involves its interaction with specific molecular targets. For instance, as a cyclin-dependent kinase inhibitor, the compound binds to the active site of the kinase, preventing its interaction with substrates and thereby inhibiting cell cycle progression. The sulfonyl and amide groups play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Bromo-2-fluorophenyl)sulfamoyl]-2-methylbenzamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both sulfonyl and amide groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

5-[(4-bromo-2-fluorophenyl)sulfamoyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFN2O3S/c1-8-2-4-10(7-11(8)14(17)19)22(20,21)18-13-5-3-9(15)6-12(13)16/h2-7,18H,1H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVQNDQRSWKGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(4-Bromo-2-fluorophenyl)sulfamoyl]-2-methylbenzamide
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5-[(4-Bromo-2-fluorophenyl)sulfamoyl]-2-methylbenzamide
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5-[(4-Bromo-2-fluorophenyl)sulfamoyl]-2-methylbenzamide
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5-[(4-Bromo-2-fluorophenyl)sulfamoyl]-2-methylbenzamide
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5-[(4-Bromo-2-fluorophenyl)sulfamoyl]-2-methylbenzamide
Reactant of Route 6
5-[(4-Bromo-2-fluorophenyl)sulfamoyl]-2-methylbenzamide

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